molecular formula C15H10F2N2 B3810820 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole

3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole

Cat. No. B3810820
M. Wt: 256.25 g/mol
InChI Key: KWKGYBWOSPWFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole, also known as DFP, is a chemical compound that has been widely used in scientific research for its unique properties. DFP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain. In

Mechanism of Action

3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole inhibits COX-2 by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. However, the long-term effects of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole on the body are not well understood, and more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments. Additionally, the long-term effects of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole on the body are not well understood, which limits its use in preclinical studies.

Future Directions

There are several future directions for research on 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole. One area of interest is the development of more stable and soluble analogs of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole that can be used in a wider range of experiments. Another area of interest is the exploration of the long-term effects of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole on the body, which could have implications for its use in preclinical studies. Additionally, the role of COX-2 in cancer and other diseases is still not fully understood, and more research is needed to explore the potential therapeutic applications of 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole in these areas.

Scientific Research Applications

3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has been extensively used as a research tool in the study of COX-2 inhibition. COX-2 is an enzyme that is upregulated in response to inflammation and is involved in the production of prostaglandins, which contribute to pain and inflammation. 3-(3',4'-difluoro-3-biphenylyl)-1H-pyrazole has been shown to be a selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain.

properties

IUPAC Name

5-[3-(3,4-difluorophenyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2/c16-13-5-4-11(9-14(13)17)10-2-1-3-12(8-10)15-6-7-18-19-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKGYBWOSPWFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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